molecular formula C12H12BrNO3 B7870706 1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid

1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid

Cat. No.: B7870706
M. Wt: 298.13 g/mol
InChI Key: MZWUIDHFGTYJDE-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid is a chemical compound characterized by its bromophenyl group attached to a cyclobutane ring, which is further functionalized with a carbamoyl and carboxylic acid group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromophenylamine and cyclobutanecarboxylic acid chloride.

  • Reaction Steps: The amine group of 4-bromophenylamine reacts with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to form the carbamoyl intermediate.

  • Purification: The resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control of temperature and pressure.

  • Catalysts: Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency.

  • Purification: Industrial-scale purification involves techniques like crystallization, distillation, or extraction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

  • Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

  • Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst.

Major Products Formed:

  • Oxidation Products: this compound derivatives.

  • Reduction Products: Cyclobutane-1-carboxylic acid derivatives with reduced functional groups.

  • Substitution Products: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances binding affinity, while the cyclobutane ring provides structural rigidity. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid: Similar structure but lacks the cyclobutane ring.

  • Cyclobutane-1-carboxylic acid: Lacks the bromophenyl group.

  • 4-Bromophenylcarbamate: Similar functional groups but different core structure.

Uniqueness:

  • Structural Complexity: The combination of bromophenyl, carbamoyl, and carboxylic acid groups on a cyclobutane ring is unique.

  • Versatility: The compound's structural features allow for diverse chemical modifications and applications.

This detailed overview provides a comprehensive understanding of 1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

1-[(4-bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c13-8-2-4-9(5-3-8)14-10(15)12(11(16)17)6-1-7-12/h2-5H,1,6-7H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWUIDHFGTYJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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